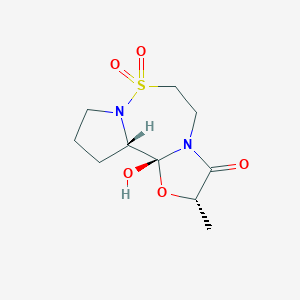
Oxa-glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxa-glycol, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2O5S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
1.1 Hydrogel Development
Oxa-glycol plays a crucial role in the synthesis of poly(ethylene glycol) (PEG) hydrogels through the oxa-Michael reaction. This method allows for the creation of hydrogels with tunable properties suitable for applications in tissue engineering and drug delivery.
- Synthesis Process : The one-pot synthesis involves reacting PEG with divinyl sulfone (DVS) using catalytic agents like 4-dimethylaminopyridine (DMAP), achieving over 90% conversion in just two hours under solvent-free conditions .
- Properties : These hydrogels exhibit excellent antifouling characteristics, low cytotoxicity, and controlled drug release capabilities, making them ideal for biomedical applications such as scaffolds for cell culture and drug delivery vehicles .
| Property | Value |
|---|---|
| Conversion Rate | >90% |
| Cytotoxicity | Low |
| Drug Release Rate | Tunable |
1.2 Drug Delivery Systems
This compound derivatives have been utilized to enhance the efficacy of chemotherapeutic agents. For instance, oxaliplatin (OXA) is often encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to improve its delivery and reduce side effects.
- Case Study : A study demonstrated that OXA-loaded PLGA nanoparticles effectively decreased cell viability in colorectal cancer cell lines while promoting apoptosis in tumor cells . The formulation showed enhanced drug loading efficiency and improved circulation time, which is critical for targeting tumor tissues.
| Sample Type | Loading Efficiency (µg/mg NPs) | Size (nm) | Zeta Potential (mV) |
|---|---|---|---|
| OXA + RA -CHO | 44 | 801.7 ± 165.4 | -21.4 ± 8.4 |
| OXA -CHO | 48 | 678.3 ± 118.5 | -25.8 ± 15.9 |
Polymer Chemistry
2.1 Synthesis of Functional Polymers
The oxa-Michael reaction facilitates the preparation of functionalized polymers that can be tailored for specific applications in materials science.
- Versatility : This reaction allows for the incorporation of various crosslinkers, leading to a diverse library of hydrogels with customized mechanical and physical properties .
- Applications : These polymers are not only used in biomedical fields but also show promise in coatings and adhesives due to their enhanced mechanical strength and stability.
Environmental and Safety Considerations
While this compound has numerous beneficial applications, it is essential to consider safety aspects associated with its use, particularly regarding ethylene glycol poisoning.
Propriétés
Numéro CAS |
134166-77-1 |
|---|---|
Formule moléculaire |
C10H16N2O5S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
(1S,2R,4S)-2-hydroxy-4-methyl-9,9-dioxo-3-oxa-9λ6-thia-6,10-diazatricyclo[8.3.0.02,6]tridecan-5-one |
InChI |
InChI=1S/C10H16N2O5S/c1-7-9(13)11-5-6-18(15,16)12-4-2-3-8(12)10(11,14)17-7/h7-8,14H,2-6H2,1H3/t7-,8-,10+/m0/s1 |
Clé InChI |
QOSWFGIZVQRPNU-OYNCUSHFSA-N |
SMILES |
CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |
SMILES isomérique |
C[C@H]1C(=O)N2CCS(=O)(=O)N3CCC[C@H]3[C@]2(O1)O |
SMILES canonique |
CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |
Synonymes |
oxa-glycol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















